Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazines with 1,3-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole compounds .
Scientific Research Applications
Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1H-pyrazole-4-carboxylate: A similar compound with a different substituent at the 1-position.
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Another related compound with an ethyl group instead of a methyl group
Uniqueness
Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the isopropyl group at the 1-position may enhance its binding affinity to certain targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H14ClN3O2 |
---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
methyl 3-amino-1-propan-2-ylpyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5(2)11-4-6(7(9)10-11)8(12)13-3;/h4-5H,1-3H3,(H2,9,10);1H |
InChI Key |
OPOIZUPICRWIKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)OC.Cl |
Origin of Product |
United States |
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